molecular formula C12H9ClN2O2 B8714220 Methyl 2-(6-chloropyrimidin-4-yl)benzoate

Methyl 2-(6-chloropyrimidin-4-yl)benzoate

Cat. No.: B8714220
M. Wt: 248.66 g/mol
InChI Key: PDLQWALTRFZGSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(6-chloropyrimidin-4-yl)benzoate is a useful research compound. Its molecular formula is C12H9ClN2O2 and its molecular weight is 248.66 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H9ClN2O2

Molecular Weight

248.66 g/mol

IUPAC Name

methyl 2-(6-chloropyrimidin-4-yl)benzoate

InChI

InChI=1S/C12H9ClN2O2/c1-17-12(16)9-5-3-2-4-8(9)10-6-11(13)15-7-14-10/h2-7H,1H3

InChI Key

PDLQWALTRFZGSF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1C2=CC(=NC=N2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (2.0 g), 2,6-dichloropyrimidine (1.4 g), sodium carbonate (2.4 g), tetrakis(triphenylphosphine)palladium(0) (0.44 g), water (2.0 mL) and DME (10 mL) was stirred at 150° C. for 1 hr under microwave irradiation. The reaction mixture was diluted with water, and the mixture was extracted with ethyl acetate. The extract was washed with saturated brine, and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate/hexane) to give the title compound (0.60 g).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0.44 g
Type
catalyst
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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